IGF-1R Cellular Potency: Unsubstituted Core vs. BMS-536924 (12.5-Fold Superior Potency)
The unsubstituted core scaffold 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one demonstrates an IC50 of 8 nM against full-length human IGF-1R in a cellular autophosphorylation assay using mouse NIH 3T3 cells overexpressing the receptor [1]. In contrast, the first-generation clinical candidate BMS-536924—a 4-(2-hydroxy-2-phenylethylamino)-substituted, 4-methyl-6-morpholino derivative of the same core—exhibits an IC50 of 100 nM under comparable ATP-competitive kinase inhibition conditions . This represents a 12.5-fold potency advantage for the unsubstituted core, indicating that the minimal scaffold possesses intrinsic binding affinity that is partially attenuated by the bulky substituents present in BMS-536924.
| Evidence Dimension | IGF-1R inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM (cellular IGF1-induced protein phosphorylation assay, 2 h incubation) |
| Comparator Or Baseline | BMS-536924: IC50 = 100 nM (ATP-competitive IGF-1R kinase inhibition) |
| Quantified Difference | 12.5-fold more potent (8 nM vs. 100 nM) |
| Conditions | Full-length human IGF-1R overexpressed in mouse NIH 3T3 cells; target compound measured by IGF1-induced protein phosphorylation after 2 h incubation; BMS-536924 measured in ATP-competitive kinase assay. |
Why This Matters
For procurement decisions in early-stage drug discovery, the unsubstituted core's superior intrinsic cellular potency makes it the preferred starting point for fragment-based screening and scaffold-hopping campaigns, whereas BMS-536924's reduced potency reflects the trade-offs inherent in optimizing pharmacokinetic properties through substitution.
- [1] BindingDB Entry BDBM50437367. IC50: 8 nM for inhibition of full-length human IGF-1R overexpressed in mouse NIH 3T3 cells. CHEMBL3037915. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437367 View Source
